1,2-dimethyl-3H-benzo[e]indole
Overview
Description
“1,2-dimethyl-3H-benzo[e]indole” is a chemical compound with the molecular formula C14H13N. It is used as a key intermediate in the synthesis of various dyes and pharmaceutical intermediates .
Physical And Chemical Properties Analysis
“1,2-dimethyl-3H-benzo[e]indole” is a solid at 20°C . It has a light yellow to brown color .
Scientific Research Applications
Bioactive Aromatic Heterocyclic Macromolecules
1,2-Dimethyl-3H-benzo[e]indole derivatives have been synthesized and modified with biomolecules like monosaccharides to create new compounds showing biological activity. These molecules exhibit potential as antibacterial and antifungal agents, highlighting their significance in developing new therapeutic agents (Mahmood, Salman, & Abd, 2022).
Synthesis and Cytotoxicity of Chalcones Derived from Indole Compounds
New chalcones derived from indole compounds have been synthesized, demonstrating cytotoxic activity against human breast cancer cell lines. This research emphasizes the potential of these compounds in cancer therapy, especially for their inhibitory effects on cancer cell proliferation (Mohammad & Ali, 2022).
Chemical Sensor Development
A derivative of 1,2-dimethyl-3H-benzo[e]indole has been explored as a highly sensitive chemical sensor for CN−. This study illustrates the application of these compounds in developing advanced sensing technologies for environmental monitoring and safety applications (Zhu et al., 2021).
Photochromic Systems
Compounds based on 1,2-dimethyl-3H-benzo[e]indole have been utilized in the creation of photochromic systems. These systems have significant applications in material science, particularly in developing smart materials that change color in response to light (Nakayama, Hayashi, & Irie, 1991).
Fluorescent pH Probes for Cellular Imaging
Derivatives of 1,2-dimethyl-3H-benzo[e]indole have been developed as ratiometric emission fluorescent pH probes. These probes are instrumental in biological research, particularly for imaging and monitoring pH fluctuations in living cells (Fan et al., 2015).
Quantum Yield Studies in Organic Chemistry
These compounds have been studied for their quantum yields in photoinduced cyclization/ring-opening reactions, contributing significantly to the field of organic chemistry and photochemistry (Nakayama, Hayashi, & Irie, 1991).
properties
IUPAC Name |
1,2-dimethyl-3H-benzo[e]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDRDJNLAWIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C3=CC=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500851 | |
Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-3H-benzo[e]indole | |
CAS RN |
57582-31-7 | |
Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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